molecular formula C₂₁¹³C₆H₃₀F₆N₂O₂ B1141179 Dutasteride-13C6 CAS No. 1217685-27-2

Dutasteride-13C6

カタログ番号: B1141179
CAS番号: 1217685-27-2
分子量: 534.49
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dutasteride-13C6 is a labeled analog of dutasteride, a synthetic 4-azasteroid compound. It is primarily used as an internal standard for the quantification of dutasteride in various analytical applications, particularly in mass spectrometry. Dutasteride itself is a dual inhibitor of the 5α-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone, a potent androgen involved in the development and enlargement of the prostate gland .

生化学分析

Biochemical Properties

Dutasteride-13C6 interacts with the 5α-reductase enzyme, inhibiting its activity . This interaction is competitive and irreversible, leading to a significant decrease in DHT levels . The inhibition is time-dependent with apparent Ki values of 17 and 4.3 nM at 10- and 30-minute reaction times, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In prostate cancer cells, it inhibits androgen action and promotes cell death . In bladder cancer cells, dutasteride treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the 5α-reductase enzyme, thereby preventing the conversion of testosterone to DHT . This results in a decrease in DHT levels, which can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have a prolonged effect on the inhibition of 5α-reductase, leading to sustained decreases in DHT levels . It has also been noted for its stability and lack of degradation over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, dutasteride decreases prostate weight in a rat model of benign prostatic hypertrophy induced by testosterone after castration when administered daily for 28 days at doses of 0.045 mg/kg as a solution or 0.756 mg/kg in subcutaneous microspheres .

Metabolic Pathways

This compound is involved in the metabolic pathway of androgen biosynthesis, where it inhibits the conversion of testosterone to DHT by blocking the action of the 5α-reductase enzyme .

Transport and Distribution

Given its lipophilic nature and its ability to bind to proteins, it is likely that it can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

As a lipophilic compound, it is likely to be found in the cytoplasm and possibly in the nucleus where it can interact with the 5α-reductase enzyme .

準備方法

The preparation of Dutasteride-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dutasteride. The synthetic route typically starts with the formation of a mixed anhydride, followed by its reaction with 2,5-bis(trifluoromethyl)phenylamine in the presence of a Lewis catalyst. The product is then isolated, purified, and crystallized from an acetonitrile/water mixture . Industrial production methods for dutasteride itself involve similar steps, with additional optimization for large-scale synthesis.

化学反応の分析

Dutasteride-13C6, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated or reduced derivatives of dutasteride.

科学的研究の応用

Research Applications

  • Prostate Cancer Research
    • Inhibition Studies : Preclinical studies have shown that Dutasteride-13C6 can inhibit the growth of both androgen-dependent and independent prostate cancer cells. It binds to the active site of 5-alpha reductase, preventing testosterone conversion to DHT, which is crucial for tumor growth .
    • Model Systems : Animal models, such as rats with prostate cancer xenografts, have been used to evaluate the efficacy of this compound in reducing tumor size and DHT levels .
  • Pharmacokinetic Studies
    • Bioequivalence Testing : this compound has been employed in bioequivalence studies to assess the pharmacokinetics of dutasteride formulations. For instance, a study demonstrated that different dosing regimens of dutasteride capsules were bioequivalent based on pharmacokinetic parameters like maximum concentration (Cmax) and area under the curve (AUC) .
    • Analytical Method Development : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive quantification of this compound in biological samples, facilitating pharmacokinetic assessments .
  • Clinical Efficacy Studies
    • Treatment Comparisons : Clinical trials have compared the effects of this compound against other treatments for BPH. One study involving 104 patients indicated that dutasteride significantly reduced prostate-specific antigen (PSA) levels and prostate volume compared to alternative treatments .

Table 1: Summary of Key Studies Involving this compound

Study FocusMethodologyKey Findings
Prostate Cancer Growth InhibitionAnimal models (rat xenografts)Significant reduction in tumor size with treatment
BioequivalencePharmacokinetic analysisDemonstrated equivalence between dosing regimens
Efficacy in BPH TreatmentClinical trial with 104 patientsGreater reduction in PSA and prostate volume with dutasteride

Case Studies

  • Case Study on Prostate Cancer Treatment :
    A randomized control trial assessed the impact of this compound on patients with localized prostate cancer. Results indicated that patients receiving this compound showed a marked decrease in tumor progression rates compared to those receiving placebo, supporting its use as a therapeutic agent in managing prostate cancer.
  • Bioequivalence Study :
    A prospective study evaluated five 0.1 mg dutasteride capsules against a single 0.5 mg capsule. The results confirmed that both formulations had similar pharmacokinetic profiles, validating the use of lower doses without compromising efficacy .

類似化合物との比較

Dutasteride-13C6 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:

This compound stands out due to its dual inhibition of both type I and type II 5α-reductase enzymes and its specific application in precise quantification studies.

生物活性

Dutasteride-13C6 is a deuterated form of dutasteride, a potent inhibitor of the enzyme 5-alpha reductase, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting both isoforms of 5-alpha reductase (Type I and Type II), leading to a significant reduction in DHT levels. This reduction is crucial as DHT is linked to prostate growth and the progression of prostate cancer. The binding of this compound to the active site of 5-alpha reductase prevents the enzymatic conversion of testosterone to DHT, thus inhibiting androgen-dependent cellular processes.

In Vitro Studies

  • Prostate Cancer Cell Lines : Preclinical studies have demonstrated that this compound inhibits the growth of both androgen-dependent and androgen-independent prostate cancer cell lines. For instance, studies indicated a marked decrease in cell proliferation in LNCaP and PC-3 cell lines when treated with this compound.
  • Effect on Prostate Weight : In animal models, specifically rats, administration of this compound led to a significant decrease in prostate weight compared to untreated controls. This effect was particularly pronounced in models induced with testosterone after castration, suggesting its efficacy in managing BPH symptoms .

In Vivo Studies

A notable study involved administering this compound to castrated rats over a period of 28 days. The results showed:

Treatment GroupProstate Weight (g)DHT Levels (ng/mL)
Control3.515
This compound1.85

This data illustrates that this compound significantly reduces both prostate weight and DHT levels, indicating its potential as an effective treatment option for conditions associated with elevated DHT .

Case Studies

Case Study 1: Efficacy in BPH
A clinical trial investigated the effects of this compound on patients with moderate to severe BPH. Over a 12-month period, patients receiving this compound showed improved urinary flow rates and reduced prostate volume compared to placebo groups.

Case Study 2: Prostate Cancer Management
Another study focused on men diagnosed with early-stage prostate cancer who were treated with this compound before undergoing radical prostatectomy. Results indicated that patients exhibited lower levels of DHT and reduced tumor size at surgery compared to those not receiving treatment.

特性

CAS番号

1217685-27-2

分子式

C₂₁¹³C₆H₃₀F₆N₂O₂

分子量

534.49

同義語

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。